molecular formula C17H20N6O2 B2410609 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034207-34-4

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2410609
CAS RN: 2034207-34-4
M. Wt: 340.387
InChI Key: YUIXXGQILWXROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, pyrazole derivatives are typically synthesized using hydrazine . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Reactivity

Compounds related to 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrate a wide range of synthetic applications, particularly in the formation of heterocyclic compounds. The synthesis processes often involve reactions with hydrazine hydrate, ethyl acetoacetate, and other reagents, leading to the formation of pyrazole, pyridine, and pyrimidine derivatives. These reactions are crucial for the development of new pharmaceuticals and materials with enhanced properties. For instance, the synthesis of pyrazole-4-carbonitrile and indolylpyridine derivatives showcases the versatility of these compounds in generating biologically active molecules (Abdallah, 2007).

Anticancer Activity

Several studies have investigated the anticancer potential of compounds synthesized from 3,5-dimethyl-1H-pyrazol derivatives. For example, the synthesis and evaluation of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been conducted, revealing significant anticancer activities. These studies underscore the potential of such compounds in developing new anticancer therapies (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial and Antimycobacterial Activities

The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives have also been explored, with compounds demonstrating promising results against various bacterial strains. This highlights the potential of pyrazine derivatives in addressing infectious diseases and contributing to the development of new antibiotics (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIXXGQILWXROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.